5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGXLBSYQIZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which can then undergo cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazole Derivatives
- Example Compounds :
- Key Differences :
- Pyrazole derivatives (e.g., Compounds 1–4 in ) exhibit a six-membered dihydropyrazole ring instead of the five-membered oxazole.
- Dihedral angles between the fluorophenyl and pyrazole rings range from 4.64° to 10.53°, suggesting planar to moderately twisted conformations .
- Pyrazoles generally exhibit higher basicity compared to oxazoles due to nitrogen positioning, influencing reactivity and intermolecular interactions.
Thiazole Derivatives
- Example Compounds :
- Structural studies reveal isostructural packing with triclinic symmetry, where one fluorophenyl group adopts a perpendicular orientation relative to the core .
Substituent Effects
Fluorophenyl vs. Methylphenyl
- Example Compound :
- Fluorine’s electronegativity strengthens hydrogen-bonding interactions, critical for target binding in bioactive molecules .
Halogenated Derivatives
Physicochemical and Crystallographic Data
Biological Activity
5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C10H8FNO3
- Molecular Weight : 207.18 g/mol
- CAS Number : 932779-61-8
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains. The presence of the fluorine atom in this compound may enhance its activity through increased lipophilicity and better membrane penetration.
Anticancer Properties
Several studies have explored the anticancer potential of fluorinated compounds. The fluorine substituent can modulate the interaction between the compound and biological targets such as enzymes or receptors involved in cancer progression. For example, research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Inhibition of Enzymatic Activity
The compound's ability to interact with specific enzymes is crucial for its biological activity. Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways critical for tumor growth. This inhibition could be attributed to the compound’s structural features that allow it to fit into the active sites of these enzymes.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various oxazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorinated phenyl group showed significantly improved activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were notably lower for these derivatives, suggesting enhanced efficacy due to the fluorine atom's presence.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Control | 128 | 64 |
| Fluorinated Oxazole | 32 | 16 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, researchers assessed the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 30 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : Binding to active sites of key enzymes involved in metabolic processes.
- Apoptosis Induction : Triggering pathways that lead to programmed cell death in cancer cells.
- Membrane Interaction : Enhancing permeability through lipid bilayers due to its lipophilic nature.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing the structure of 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dihydroisoxazole ring and fluorophenyl substituent. Compare chemical shifts with structurally similar compounds (e.g., 3-(2-chlorophenyl)-4,5-dihydroisoxazole derivatives ).
- X-ray Crystallography : Resolve the stereochemistry of the dihydroisoxazole ring and fluorophenyl orientation, as demonstrated in studies on 5-(4-fluorophenyl)-pyrazole derivatives .
- Infrared (IR) Spectroscopy : Identify carboxylic acid (-COOH) and oxazole ring vibrations (e.g., C=O stretch at ~1700 cm) .
Q. What synthetic routes are effective for preparing this compound, and how are reaction conditions optimized?
- Methodology :
- Cyclocondensation : React 4-fluorophenyl-substituted nitrile oxides with β-keto carboxylic acids under reflux in ethanol. Monitor reaction progress via TLC and optimize pH (neutral to slightly acidic) to avoid side reactions .
- Catalytic Optimization : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity and yield, referencing protocols for analogous oxazole-4-carboxylic acids .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and solvation effects of this compound in different solvents?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites using software like Gaussian. Compare with experimental values of the carboxylic acid group .
- Molecular Dynamics (MD) Simulations : Model solvation shells in polar (e.g., DMSO) vs. nonpolar solvents to assess solubility and stability, leveraging SMILES/InChI data from PubChem analogs .
Q. What strategies resolve contradictions between theoretical and experimental data in structural analysis?
- Methodology :
- Hybrid Refinement : Combine X-ray crystallography (e.g., R-factor < 0.05 ) with DFT-optimized geometries to address discrepancies in bond lengths/angles.
- Vibrational Frequency Analysis : Compare computed IR spectra (via DFT) with experimental data to validate conformational models .
Q. How can in vitro assays evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Fluorescence Polarization : Screen for binding affinity to fluorophore-labeled proteins (e.g., kinases), using protocols for N-(2,4-difluorophenyl)oxazole carboxamides .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions, referencing studies on fluorophenyl-pyridine carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
